molecular formula C16H17N3OS B2998182 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide CAS No. 2034616-00-5

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide

Cat. No. B2998182
CAS RN: 2034616-00-5
M. Wt: 299.39
InChI Key: BDTGEJIBPPOOQM-UHFFFAOYSA-N
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Description

“N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide” is a complex organic compound. It contains an imidazo[2,1-b]thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This class of compounds has been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The IR spectrum and NMR spectrum provide valuable information about the structure of the compound .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occur under mild conditions . The product is formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depends on the structure of the starting reagents .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Mechanism of Action

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide acts as a selective agonist at the sigma-1 receptor, a protein found in the endoplasmic reticulum of cells. Activation of the sigma-1 receptor has been shown to modulate a variety of cellular processes, including ion channel activity, calcium signaling, and neurotransmitter release. This compound has also been shown to interact with other proteins in the central nervous system, including the NMDA receptor and the dopamine transporter.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This compound has also been shown to modulate the activity of several ion channels, including the voltage-gated calcium channel and the GABA receptor. In addition, this compound has been shown to increase the expression of several proteins involved in synaptic plasticity, including brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB).

Advantages and Limitations for Lab Experiments

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, making it a useful tool for studying the role of this protein in cellular processes. In addition, this compound has been shown to have a favorable safety profile, with few adverse effects reported in animal studies. However, this compound has several limitations for use in lab experiments. It has low water solubility, making it difficult to administer in vivo. In addition, this compound has a relatively short half-life, requiring frequent dosing in animal studies.

Future Directions

There are several future directions for research on N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide. One area of interest is the role of this compound in the treatment of drug addiction and withdrawal. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction in humans. Another area of interest is the role of this compound in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, suggesting that it may have potential as a treatment for these diseases in humans. Finally, there is interest in developing more potent and selective sigma-1 receptor agonists, which may have improved therapeutic potential compared to this compound.

Synthesis Methods

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide is synthesized through a multi-step process starting with the reaction of 2-aminothiophenol with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)thiophene. This intermediate is then reacted with 1,4-cyclobutanedione to form the cyclobutanecarboxylic acid derivative. The final step involves the reaction of the cyclobutanecarboxylic acid derivative with 2-amino-6-chloroimidazo[2,1-b]thiazole to form this compound.

Scientific Research Applications

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide has been extensively studied for its potential use in pain management. It has been shown to have potent analgesic effects in animal models of acute and chronic pain. This compound has also been shown to have anticonvulsant, anxiolytic, and antidepressant effects. In addition, this compound has been investigated for its potential use in the treatment of drug addiction and withdrawal.

properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-15(11-4-3-5-11)17-13-7-2-1-6-12(13)14-10-19-8-9-21-16(19)18-14/h1-2,6-7,10-11H,3-5,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTGEJIBPPOOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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